11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate
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Overview
Description
11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a biochemical reagent primarily used in scientific research. It is known for its unique structure and properties, making it valuable in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and studies involving protein interactions.
Medicine: Research involving drug development and delivery systems often employs this compound.
Industry: It finds applications in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate involves its interaction with specific molecular targets. The maleimide group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function and activity. This interaction is crucial in various biochemical assays and research applications .
Comparison with Similar Compounds
11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate can be compared with other similar compounds, such as:
- N-(2-Maleimidoethyl)-N-methylpropionamide
- N-(2-Maleimidoethyl)-N-methylbutyramide
- N-(2-Maleimidoethyl)-N-methylvaleramide
These compounds share similar structural features but differ in their specific functional groups and chain lengths. The uniqueness of this compound lies in its specific combination of the maleimide group, undecane chain, and t-butyl carbazate group, which imparts distinct properties and applications .
Properties
IUPAC Name |
tert-butyl N-[11-(2,5-dioxopyrrol-1-yl)undecanoylamino]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O5/c1-20(2,3)28-19(27)22-21-16(24)12-10-8-6-4-5-7-9-11-15-23-17(25)13-14-18(23)26/h13-14H,4-12,15H2,1-3H3,(H,21,24)(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTFCGXTQDBNFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCCCCCCCCCN1C(=O)C=CC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652624 |
Source
|
Record name | tert-Butyl 2-[11-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanoyl]hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-39-4 |
Source
|
Record name | 1,1-Dimethylethyl 2-[11-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxoundecyl]hydrazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-[11-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanoyl]hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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